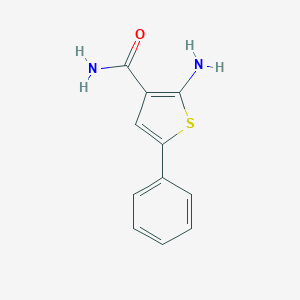

2-Amino-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGYTDIDBFUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351580 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-35-4 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with the Knoevenagel condensation between ethyl cyanoacetate (1) and acetophenone (2) to form an α,β-unsaturated nitrile intermediate. Subsequent cyclization with sulfur yields the 2-aminothiophene core. For this compound, acetophenone serves as the aryl source, positioning the phenyl group at the 5-position of the thiophene ring.

Critical Steps :

-

Base Selection : Morpholine or diethylamine is typically used to deprotonate the active methylene group of ethyl cyanoacetate, facilitating nucleophilic attack on the ketone.

-

Sulfur Incorporation : Elemental sulfur (S₈) acts as a cyclizing agent, forming the thiophene ring via radical intermediates.

Ester Hydrolysis and Amidation

The Gewald reaction initially produces ethyl 2-amino-5-phenylthiophene-3-carboxylate (3), which undergoes hydrolysis to the carboxylic acid (4) followed by amidation:

Hydrolysis :

Amidation :

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Gewald Reaction | EtOH, morpholine, 80°C, 12h | 68 | 95 |

| Hydrolysis | LiOH, THF/H₂O, rt, 4h | 92 | 98 |

| Amidation | HATU, DIPEA, NH₄Cl, DMF, 24h | 85 | 99 |

Cycloaddition-Based Synthesis: A Modern Alternative

A [3+2] cycloaddition strategy, catalyzed by ytterbium triflate (Yb(OTf)₃), provides an efficient route to the thiophene core. This method, reported in recent literature, avoids the use of sulfur and enables milder reaction conditions.

Reaction Design and Catalysis

The protocol involves the reaction of cyclopropane derivatives (6) with thiourea (7) in dichloromethane at room temperature. Yb(OTf)₃ facilitates the formation of the thiophene ring via a donor-acceptor cycloaddition mechanism:

Key Advantages :

Post-Functionalization to Carboxamide

The intermediate ester (8) is hydrolyzed to the carboxylic acid (4) and converted to the carboxamide (5) using aqueous ammonia:

Performance Metrics :

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions: Cephalothin undergoes various chemical reactions, including:

Oxidation: Cephalothin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert cephalothin to its corresponding alcohols.

Substitution: Cephalothin can undergo nucleophilic substitution reactions, particularly at the acetoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted cephalothin derivatives.

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Activity

2-Amino-5-phenylthiophene-3-carboxamide has been identified as a promising candidate for the treatment of tuberculosis. It acts as an inhibitor of the DNA GyrB domain of Mycobacterium tuberculosis, showing effective inhibition at low concentrations while maintaining low toxicity to human cells .

Case Study: Inhibition Mechanism

Research indicates that this compound interacts with enzymes involved in bacterial fatty acid synthesis, crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have demonstrated its binding affinity to these targets, which is essential for optimizing its therapeutic efficacy.

Biological Research

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects and potential antibacterial activity against various pathogens. Its structural features contribute to these biological activities, making it a valuable candidate for further research in inflammatory diseases and infections .

Material Science

Conductive Polymers

In materials science, derivatives of this compound are being explored for their potential use in creating conductive polymers. These materials are vital for developing electronic devices and could lead to advancements in organic electronics .

Summary of Applications

- Pharmaceutical Development : Key intermediate in synthesizing drugs targeting neurological disorders and infectious diseases.

- Organic Synthesis : Versatile building block for creating complex organic molecules.

- Material Science : Potential applications in developing conductive polymers for electronic devices.

- Biological Research : Investigated for its effects on cellular processes and potential therapeutic benefits.

- Analytical Chemistry : Used as a standard reference material in various analytical methods.

Mechanism of Action

Cephalothin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are PBPs, including D-alanyl-D-alanine carboxypeptidase and various penicillin-binding proteins .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Thiophene carboxamides are a diverse class of compounds with variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiophene Carboxamides

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The phenyl group in this compound enhances π-π stacking interactions with GyrB’s hydrophobic pockets, critical for its antitubercular activity . Electron-withdrawing groups (e.g., Br in 5ab) increase stability but reduce solubility, whereas electron-donating groups (e.g., methyl in 5ac) improve lipophilicity . Trifluoromethyl (in SynHet API) enhances metabolic resistance and bioavailability, making it suitable for pharmaceutical formulations .

Thermal and Physical Properties: The target compound’s high melting point (395.2°C) suggests strong intermolecular hydrogen bonding, absent in derivatives like 5ac (253–256°C) due to steric hindrance from tolyl groups . Derivatives with ester groups (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) exhibit lower thermal stability but higher synthetic versatility .

Synthetic and Commercial Viability :

- Complex substituents (e.g., 3,4-diMePh in 438194-56-0) complicate synthesis, leading to discontinuation .

- High-purity (>99%) APIs like SynHet’s derivative highlight industrial scalability, whereas lab-scale compounds (e.g., 5ab) remain exploratory .

Contradictions and Limitations

- While this compound shows promise against tuberculosis, similar compounds like 5ab and 5ac lack explicit antimicrobial data, limiting direct efficacy comparisons .

- Crystal structure data for most derivatives are scarce, necessitating further crystallographic studies to correlate structure-activity relationships .

Biological Activity

2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring with an amino group and a phenyl group. Its molecular formula is C₁₁H₁₀N₂O₁S, and it has a molecular weight of approximately 218.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-tuberculosis agent.

Biological Activity Overview

Research indicates that this compound exhibits significant antimycobacterial activity, specifically against Mycobacterium tuberculosis (Mtb). It acts as a novel inhibitor of the DNA gyrase B (GyrB) domain, which is crucial for bacterial DNA replication and repair.

The compound's mechanism involves the inhibition of DNA replication processes in Mtb. Molecular docking studies suggest that it interacts effectively with enzymes responsible for bacterial fatty acid synthesis, which is vital for the survival of Mtb. This interaction is essential for understanding its therapeutic potential and optimizing its efficacy.

Efficacy Against Mycobacterium tuberculosis

A series of studies have demonstrated that this compound can inhibit the growth of Mtb at low concentrations while maintaining low toxicity to human cells. The compound has also shown potential anti-inflammatory properties, making it a candidate for further development in treating tuberculosis and other infections.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited Mtb growth at concentrations as low as 1 µM, showcasing its potential as a therapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load in lungs, indicating its efficacy in vivo and supporting its further development as an anti-tuberculosis drug.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |

| 2-Amino-5-benzylthiophene-3-carboxamide | Benzyl group at position 5 | Increased potency against Mtb |

| 2-Amino-thiophene-3-carboxylic acid | Lacks phenyl substitution | Lower biological activity compared to target compound |

Q & A

Q. What are the optimized synthetic routes for 2-amino-5-phenylthiophene-3-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via the Gewald reaction, which involves cyclization of substituted aryl/heteroaryl amines with alkyl cyanoacetates. Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like morpholine or piperidine. For example, solvent-free microwave-assisted methods can improve reaction efficiency by reducing time (from hours to minutes) and enhancing purity . Characterization via -NMR and LC-MS is critical to confirm structural integrity and monitor byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- -NMR : Identifies amino (-NH) and aromatic protons, with typical shifts at δ 6.8–7.5 ppm for phenyl groups and δ 5.2–5.8 ppm for the thiophene ring.

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ at m/z 245.1) and purity (>95% by HPLC).

- FT-IR : Confirms carboxamide C=O stretch (~1650 cm) and N-H bends (~3350 cm) .

Q. How is preliminary biological activity screened for this compound?

Initial screening against Mycobacterium tuberculosis (Mtb) involves determining minimum inhibitory concentrations (MIC) using microbroth dilution assays. For example, derivatives of this scaffold showed MIC values of 0.5–2.0 µg/mL against Mtb H37Rv, with cytotoxicity assessed in Vero cells (IC > 64 µg/mL) .

Advanced Research Questions

Q. What computational strategies are used to study its interaction with DNA gyrase B?

Molecular docking (AutoDock4/Vina) and molecular dynamics (MD) simulations (GROMACS) are employed to predict binding modes. Flexible side-chain docking of the compound into the ATP-binding pocket of Mtb DNA gyrase B (PDB: 4B6C) revealed hydrogen bonds with Asp79 and hydrophobic interactions with Val123, correlating with IC values of 0.8–3.2 µM .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

Systematic modifications (e.g., substituents at positions 5-phenyl or 3-carboxamide) are evaluated. For instance:

- Electron-withdrawing groups (e.g., -NO) at the phenyl ring enhance anti-tubercular activity (MIC 0.5 µg/mL) but increase cytotoxicity.

- Methyl substitution at the thiophene 4-position improves solubility without compromising potency .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Discrepancies in MIC values (e.g., 0.5 vs. 2.0 µg/mL) may arise from strain-specific resistance or assay conditions. Cross-validation using:

- Time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Gene knockout studies (e.g., gyrB mutants) to confirm target engagement .

Q. How is metabolic stability evaluated for preclinical development?

- In vitro microsomal assays (human/rat liver microsomes) measure half-life (t) and intrinsic clearance (Cl).

- CYP450 inhibition screening identifies potential drug-drug interactions. For this compound, moderate Cl (15 mL/min/kg) suggests need for prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.